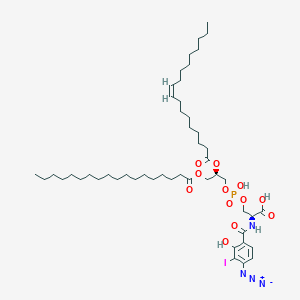

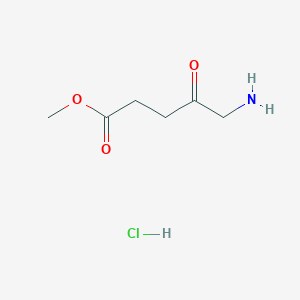

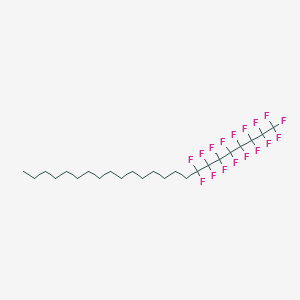

![molecular formula C18H24N2O B045644 N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro-1-naphthalenecarboxamide CAS No. 1374226-74-0](/img/structure/B45644.png)

N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro-1-naphthalenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro-1-naphthalenecarboxamide and related compounds involves complex chemical processes. A study by Wishka et al. (2006) describes the discovery of a structurally similar compound, PHA-543,613, as a potent agonist of the alpha7 neuronal nicotinic acetylcholine receptor (alpha7 nAChR), highlighting the compound's synthesis and structure-activity relationship (Wishka et al., 2006). Similarly, Suzuki et al. (1998) explored the synthesis of quinoline and naphthalene derivatives with a 1-azabicyclo[3.3.0]octane moiety, focusing on their muscarinic activity, which provides insights into the synthetic approaches used for such compounds (Suzuki et al., 1998).

Molecular Structure Analysis

The molecular structure of compounds related to N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro-1-naphthalenecarboxamide has been studied extensively. For instance, the racemic form of a structurally related compound was analyzed by Sonar et al. (2007), revealing insights into the geometric and conformational aspects of the molecule (Sonar et al., 2007).

Chemical Reactions and Properties

The chemical reactions and properties of N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro-1-naphthalenecarboxamide derivatives are crucial for understanding their potential applications. Studies such as those by Gryko et al. (2010) on the 1,3-dipolar cycloaddition of naphthalene bisimides offer insights into the reactivity and chemical behavior of related compounds (Gryko et al., 2010).

Aplicaciones Científicas De Investigación

Alpha7 Nicotinic Acetylcholine Receptor Agonist for Cognitive Deficits

N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro-1-naphthalenecarboxamide has been identified as a novel agonist of the alpha7 neuronal nicotinic acetylcholine receptor (alpha7 nAChR), showing potential in treating cognitive deficits in schizophrenia. This compound is characterized by rapid brain penetration, high oral bioavailability in rats, and has demonstrated efficacy in auditory sensory gating and cognitive performance models (Wishka et al., 2006).

Antibacterial Activity

Research on quinolone and naphthyridine antibacterial agents has included compounds similar to N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro-1-naphthalenecarboxamide. These compounds have been evaluated for antibacterial activity against various Gram-negative and Gram-positive organisms and tested against bacterial DNA gyrase (Kiely et al., 1991).

Metabolic and Excretory Pathways

The compound's metabolic and excretory pathways have been studied in both rats and dogs using a tritiated form. These studies explore the evaluation of tritium exchange risk from a mechanistic biotransformation perspective (Shaffer et al., 2006).

Treatment of Cognitive Disorders

Another study discovered a closely related compound as a selective alpha7 nicotinic acetylcholine receptor agonist, indicating its potential in the treatment of cognitive impairment associated with neurological disorders (Mazurov et al., 2012).

Propiedades

IUPAC Name |

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5,6,7,8-tetrahydronaphthalene-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O/c21-18(19-17-12-20-10-8-14(17)9-11-20)16-7-3-5-13-4-1-2-6-15(13)16/h3,5,7,14,17H,1-2,4,6,8-12H2,(H,19,21)/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKUDKGCYXPIZRH-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2C(=O)NC3CN4CCC3CC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)C=CC=C2C(=O)N[C@H]3CN4CCC3CC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5,6,7,8-tetrahydronaphthalene-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

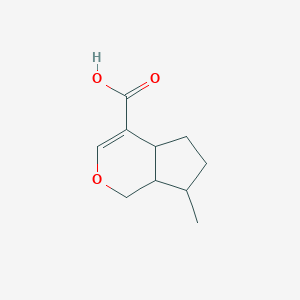

![methyl 9H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B45572.png)

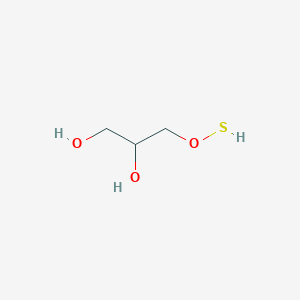

![2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide](/img/structure/B45574.png)